molecular formula C17H25N3O3S B3006676 N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide CAS No. 1021040-36-7

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Cat. No. B3006676
CAS RN: 1021040-36-7
M. Wt: 351.47
InChI Key: OGARAXYMVQSVEN-UHFFFAOYSA-N
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Description

Asymmetric Cyclopropanations and Enantioselectivity

The study of asymmetric cyclopropanations has been advanced through the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method has proven to be highly diastereoselective and enantioselective, particularly when using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst. The optimized catalyst, tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, achieved the highest levels of enantioselectivity. The study highlighted the importance of the carbenoid structure and the combination of electron-withdrawing and electron-donating groups for achieving high enantioselectivity. The use of electron neutral alkenes and pentane as a solvent also contributed to the enhanced enantioselectivity of the process .

Pharmacological Evaluation of N-piperazinylphenyl Biphenylcarboxamides

A series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides were synthesized and evaluated for their potential as selective and potent 5-HT(1B/1D) antagonists. These compounds were found to have receptor binding profiles comparable to the reference compound GR127935. Some analogues demonstrated higher affinities for the receptors and more pronounced effects in functional in vitro testing. The study also included a biochemical study of one of the compounds, which showed its ability to augment serotonin release in the rat brain and prevent the decrease in acetylcholine release induced by citalopram. The molecular structure of one of the compounds was determined through single-crystal X-ray analysis, and the log P and log D values were calculated, contributing to the structure-activity relationship (SAR) study of these antagonists .

Selective GSK-3 Inhibitors

A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3beta kinase were synthesized and evaluated. The inhibitory activity of these compounds was found to be highly dependent on the substituents in the phenyl ring and the nature of the terminal heterocyclic fragment of the core molecular scaffold. The most potent compounds contained specific substituents within the phenyl ring and a 3-pyridine fragment connected to the 1,2,4-oxadiazole heterocycle, selectively inhibiting GSK-3beta kinase with low micromolar IC(50) values .

Antiproliferative Activity of Cyclopropane-1-Carboxamide Derivative

The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved through the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. The precursor to the morpholino-indazole was prepared from 2,6-difluorobenzonitrile. The crystal structure of the synthesized compound was determined, and it exhibited significant inhibitory activity against some cancer cell lines, indicating its potential as an antiproliferative agent .

Scientific Research Applications

Chemical Synthesis and Catalysis

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide and its derivatives have been employed as key intermediates in the synthesis of various complex molecules. For instance, these compounds are crucial in the synthesis of novel series of derivatives with potential antimicrobial activities against different bacterial and fungal strains. The process involves the condensation of specific chromene derivatives with coumarin-3-carboxylic acid, utilizing silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst. This method offers advantages such as high yields, cleaner reactions, simple methodologies, short reaction times, and easy work-up procedures (Ghashang et al., 2015).

Biological Applications

Antiviral Research

N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and evaluated for their potential in treating HIV. The synthesis process involved microwave-assisted synthesis, leading to the creation of compounds characterized by IR, 1H NMR, MS, and elemental analysis. These compounds demonstrated cell-cell fusion inhibitory activities, highlighting their potential as novel therapeutic agents for HIV treatment (Weng et al., 2011).

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(15-7-8-15)18-9-4-14-24(22,23)20-12-10-19(11-13-20)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGARAXYMVQSVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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